4-(3-Bromo-4-fluorophenyl)thiosemicarbazide
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Overview
Description
4-(3-Bromo-4-fluorophenyl)thiosemicarbazide is a compound that has garnered attention due to its potential biological activities. This compound belongs to the class of thiosemicarbazides, which are known for their diverse range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Preparation Methods
The synthesis of 4-(3-Bromo-4-fluorophenyl)thiosemicarbazide typically involves the reaction of 3-bromo-4-fluoroaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol, with the mixture being heated under reflux . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(3-Bromo-4-fluorophenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-fluorophenyl)thiosemicarbazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in various physiological processes . The compound’s ability to interact with this enzyme is believed to contribute to its anticancer properties. Additionally, its antimicrobial activity may be due to its ability to disrupt the cell membranes of microorganisms .
Comparison with Similar Compounds
4-(3-Bromo-4-fluorophenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives such as:
- 4-(4-Fluorophenyl)thiosemicarbazide
- 4-(4-Methoxyphenyl)thiosemicarbazide
- 4-(4-Bromophenyl)thiosemicarbazide
- 4-(4-Chlorophenyl)thiosemicarbazide
These compounds share similar structural features but differ in their substituents, which can influence their biological activities and chemical reactivity. The presence of the bromo and fluoro groups in this compound makes it unique and may contribute to its specific biological properties .
Properties
Molecular Formula |
C7H7BrFN3S |
---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
1-amino-3-(3-bromo-4-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H7BrFN3S/c8-5-3-4(1-2-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |
InChI Key |
BIGJIMWPOHSZQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NN)Br)F |
Origin of Product |
United States |
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